molecular formula C18H21N5O B14953085 N-[2-(1H-imidazol-4-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide

N-[2-(1H-imidazol-4-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B14953085
M. Wt: 323.4 g/mol
InChI Key: VHMARZZZLCUCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features both imidazole and pyrazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrazole ring is another five-membered ring with two adjacent nitrogen atoms. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and pyrazole rings. Common methods for synthesizing imidazole include the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Pyrazole synthesis can be achieved through the reaction of hydrazines with 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The pyrazole ring can interact with various receptors and proteins, modulating their functions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its combination of imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C18H21N5O/c1-13(2)16-10-17(23(22-16)15-6-4-3-5-7-15)18(24)20-9-8-14-11-19-12-21-14/h3-7,10-13H,8-9H2,1-2H3,(H,19,21)(H,20,24)

InChI Key

VHMARZZZLCUCNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NCCC2=CN=CN2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.